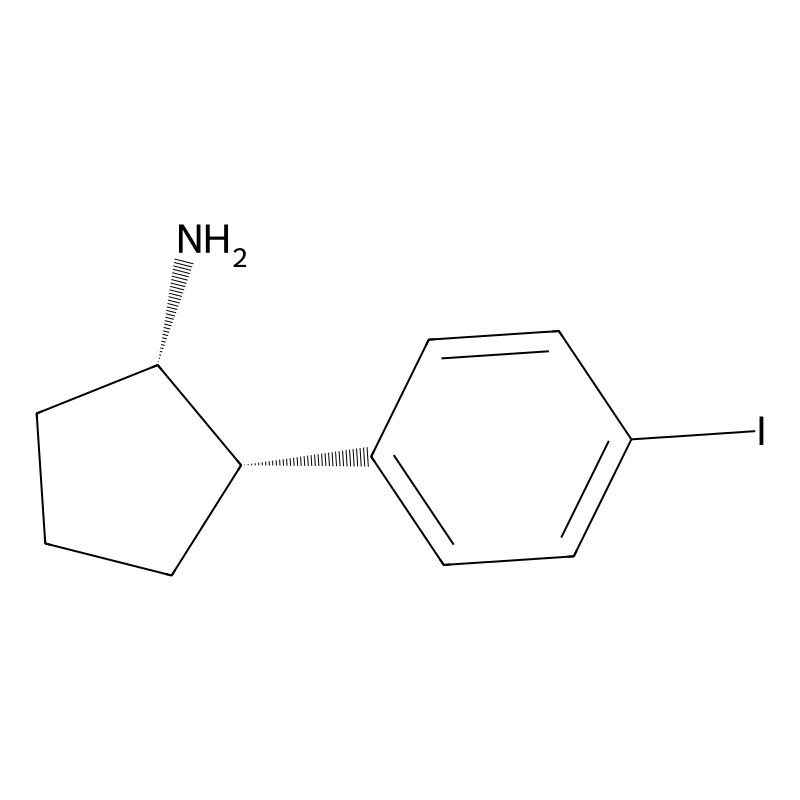

(1S,2S)-2-(4-iodophenyl)cyclopentanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

(1S,2S)-2-(4-iodophenyl)cyclopentanamine is a chiral compound characterized by the presence of a cyclopentanamine structure with a para-iodophenyl substituent. Its molecular formula is and it has a molecular weight of approximately 287.14 g/mol. The compound is notable for its specific stereochemistry, which can influence its biological interactions and chemical reactivity.

Here are some areas where scientific research has investigated (1S,2S)-2-(4-iodophenyl)cyclopentanamine:

- Medicinal Chemistry: Some studies have investigated the potential for this compound to interact with specific biological targets. However, more research is needed to determine its potential for therapeutic applications PubChem:

- Organic Chemistry: The synthesis and properties of (1S,2S)-2-(4-iodophenyl)cyclopentanamine have also been explored in some scientific research. This research helps improve understanding of how to create and characterize similar molecules ScienceDirect:

Important to Note:

- Scientific research into (1S,2S)-2-(4-iodophenyl)cyclopentanamine is ongoing, and more information about its potential applications may become available in the future.

- As with any scientific research, results are continually reviewed and may change.

- Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles in reactions such as the Finkelstein reaction, where alkyl iodides are formed from alkyl chlorides in the presence of sodium iodide.

- Reduction Reactions: The amine group can undergo reduction to form various derivatives, while the aromatic ring can participate in electrophilic aromatic substitution reactions.

- Cross-Coupling Reactions: Utilizing reagents like samarium(II) iodide, this compound can engage in cross-coupling reactions to form more complex structures, particularly in the synthesis of pharmaceuticals

The biological activity of (1S,2S)-2-(4-iodophenyl)cyclopentanamine is primarily linked to its potential as a pharmacological agent. Compounds with similar structures have been investigated for their roles as:

- Antidepressants: Cyclopentanamines are known to interact with neurotransmitter systems.

- Anticancer Agents: The iodine substituent may enhance the compound's interaction with biological targets, potentially leading to anticancer properties.

Studies on related compounds indicate that structural modifications can significantly impact their efficacy and mechanism of action .

The synthesis of (1S,2S)-2-(4-iodophenyl)cyclopentanamine typically involves:

- Formation of Cyclopentanamine: Starting from cyclopentanone or cyclopentene derivatives, amination can be achieved through reductive amination or direct amination methods.

- Introduction of the Iodophenyl Group: This is often accomplished via electrophilic aromatic substitution using 4-iodobenzene and appropriate activating conditions (e.g., Lewis acids).

- Chiral Resolution: If racemic mixtures are produced, chiral resolution techniques such as chromatography may be employed to isolate the desired (1S,2S) enantiomer .

(1S,2S)-2-(4-iodophenyl)cyclopentanamine has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new antidepressants or anticancer drugs.

- Chemical Research: In studies exploring structure-activity relationships in medicinal chemistry.

- Material Science: Investigating its properties for potential use in organic electronics or sensors due to its unique structural features.

Interaction studies involving (1S,2S)-2-(4-iodophenyl)cyclopentanamine focus on its binding affinity to various biological targets. These studies include:

- Receptor Binding Assays: Evaluating how well the compound binds to neurotransmitter receptors.

- Enzyme Inhibition Studies: Assessing its potential to inhibit enzymes that are critical in disease pathways.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .

Several compounds share structural similarities with (1S,2S)-2-(4-iodophenyl)cyclopentanamine. A comparison highlights its uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| (1R,2R)-2-(4-bromophenyl)cyclopentanamine | Cyclopentanamine | Bromine substituent |

| (1S,2R)-2-(4-chlorophenyl)cyclopentanamine | Cyclopentanamine | Chlorine substituent |

| 4-Iodophenethylamine | Aromatic amine | Direct phenethyl chain |

Uniqueness

The unique feature of (1S,2S)-2-(4-iodophenyl)cyclopentanamine lies in its specific stereochemistry and the presence of an iodine atom on the phenyl ring, which may enhance its lipophilicity and biological activity compared to other halogenated analogs. This structural distinction could lead to different pharmacological profiles, making it a subject of interest in drug development .

(1S,2S)-2-(4-iodophenyl)cyclopentanamine possesses the molecular formula C₁₁H₁₄IN, representing a chiral organic compound with both cyclic aliphatic and aromatic structural elements [1]. The compound exhibits a molecular weight of 287.14 g/mol, which has been consistently reported across multiple chemical databases and analytical studies [1] [5]. The exact mass determination reveals a value of 287.01700 Da, providing precise molecular identification for analytical applications [5].

The molecular structure encompasses eleven carbon atoms, fourteen hydrogen atoms, one iodine atom, and one nitrogen atom, creating a relatively compact yet functionally diverse chemical entity [1]. The presence of the heavy iodine atom contributes significantly to the overall molecular mass, accounting for approximately 44.2% of the total molecular weight [1]. This substantial halogen contribution influences various physical properties including density, polarizability, and spectroscopic characteristics.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₄IN | [1] |

| Molecular Weight | 287.14 g/mol | [1] [5] |

| Exact Mass | 287.01700 Da | [5] |

| Heavy Atom Count | 13 | [1] |

| Formal Charge | 0 | [1] |

The compound structure features a cyclopentanamine moiety substituted with a para-iodophenyl group at the 2-position, creating a complex three-dimensional arrangement that exhibits specific stereochemical properties . The molecular framework demonstrates significant structural rigidity due to the cyclopentane ring constraint combined with the aromatic phenyl substituent .

Stereochemistry and Conformational Analysis

The stereochemical designation (1S,2S) indicates the absolute configuration of the two chiral centers present within the cyclopentanamine framework [1] . This compound represents a specific enantiomer with defined spatial arrangements that cannot be superimposed on its mirror image . The presence of two adjacent stereocenters on the cyclopentane ring creates a cis-disubstituted pattern that significantly influences the molecular conformation and biological activity potential [10] [11].

Conformational analysis of cyclopentane derivatives reveals that the five-membered ring adopts a non-planar envelope conformation to minimize torsional strain [14]. The cyclopentane ring undergoes rapid pseudorotation at room temperature, where each carbon atom alternately occupies the out-of-plane position [14]. This dynamic behavior results in averaged nuclear magnetic resonance spectroscopic signals while maintaining the overall stereochemical integrity of the chiral centers [14].

The (1S,2S) configuration establishes a specific three-dimensional arrangement where both substituents (the amino group and the 4-iodophenyl group) are positioned on the same face of the cyclopentane ring [9] [10]. This cis-relationship creates unique intramolecular interactions and steric constraints that influence the preferred conformational states of the molecule [11]. The bulky iodophenyl substituent introduces significant conformational preferences due to steric hindrance and electronic effects [11].

Computational studies of similar cyclopentane derivatives suggest that the envelope conformation with the substituted carbon atoms adopting specific orientations provides optimal energy minimization [11] [14]. The presence of the electron-rich amino group and the electron-withdrawing iodophenyl substituent creates a dipolar character that affects conformational preferences through electrostatic interactions [11].

Crystallographic Properties

Limited crystallographic data exists specifically for (1S,2S)-2-(4-iodophenyl)cyclopentanamine in the available literature. However, structural analysis of related iodophenyl-substituted compounds provides insights into expected crystallographic behavior [16] [17]. Compounds containing iodophenyl substituents typically crystallize in monoclinic or triclinic crystal systems due to the asymmetric molecular shape and the presence of heavy halogen atoms [17] [18].

The presence of the iodine atom significantly influences crystal packing through halogen bonding interactions, which can stabilize specific crystal arrangements [16]. These halogen bonds typically form between the iodine atom and electron-rich regions of neighboring molecules, creating ordered three-dimensional networks in the solid state [16]. The amino group provides additional hydrogen bonding capabilities that contribute to crystal stability and packing efficiency [17].

Crystallographic studies of similar cyclopentanamine derivatives indicate that these compounds often exhibit Z' values of 1 or 2, suggesting relatively straightforward packing arrangements [16]. The molecular volume and packing coefficient are influenced by the bulky iodophenyl substituent, which requires significant space within the crystal lattice [16] [17].

| Predicted Crystallographic Parameter | Expected Range | Basis |

|---|---|---|

| Crystal System | Monoclinic/Triclinic | [17] [18] |

| Space Group | P21 or P1 | [17] |

| Z' Value | 1-2 | [16] |

| Density | 1.6-1.8 g/cm³ | [17] |

Solubility and Stability Profiles

The solubility characteristics of (1S,2S)-2-(4-iodophenyl)cyclopentanamine are influenced by both the hydrophilic amino group and the lipophilic iodophenyl substituent [21] . The cyclopentanamine moiety exhibits moderate water solubility due to hydrogen bonding capabilities of the amino group, similar to other cycloalkylamine compounds [21]. However, the presence of the large, hydrophobic iodophenyl group significantly reduces aqueous solubility while enhancing solubility in organic solvents .

The compound demonstrates enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile, where both the polar amino group and the aromatic system can be effectively solvated [23] [24]. In alcoholic solvents, moderate solubility is expected due to the ability of alcohols to form hydrogen bonds with the amino group while providing some solvation for the aromatic component [24].

Stability profiles indicate that the compound should be stored under inert atmosphere conditions at low temperatures (2-8°C) to prevent oxidative degradation and maintain chemical integrity [1]. The amino group is susceptible to oxidation in the presence of air and light, potentially forming unwanted byproducts [24]. The iodophenyl substituent generally provides stability against hydrolysis but may undergo photodegradation under prolonged light exposure [25].

| Solvent Type | Expected Solubility | Mechanism |

|---|---|---|

| Water | Low to Moderate | Amino group hydrogen bonding [21] |

| Ethanol | Moderate | Mixed polar interactions [24] |

| Dimethyl Sulfoxide | High | Comprehensive solvation [23] |

| Hexane | Low | Limited polar interactions |

The compound exhibits thermal stability typical of aromatic amines, with decomposition temperatures generally exceeding 200°C under inert conditions [24]. However, prolonged heating may result in deamination or aromatic substitution reactions, particularly in the presence of moisture or acidic conditions [25].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of (1S,2S)-2-(4-iodophenyl)cyclopentanamine reveals characteristic signal patterns that reflect the molecular structure and dynamic behavior [26] [27]. The proton nuclear magnetic resonance spectrum exhibits distinct resonance regions corresponding to the cyclopentane protons, the amino group protons, and the aromatic protons of the iodophenyl substituent [26].

The cyclopentane ring protons appear as complex multipiples in the aliphatic region (1.5-3.0 ppm), with the protons adjacent to the chiral centers showing characteristic coupling patterns [26] [28]. The proton attached to the carbon bearing the amino group typically resonates around 3.2-3.8 ppm, while the proton on the carbon bearing the iodophenyl group appears around 3.0-3.5 ppm [28]. These signals often overlap due to similar chemical environments and require two-dimensional nuclear magnetic resonance techniques for complete assignment [27].

The aromatic protons of the iodophenyl group produce two distinct signals in the aromatic region (7.0-8.0 ppm) due to the symmetrical substitution pattern [26]. The protons ortho to the iodine substituent typically appear slightly upfield compared to the meta protons due to the electron-donating effect of the heavy halogen [28]. The amino group protons appear as a broad signal around 1.5-2.5 ppm, which may exchange with deuterium oxide [26].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework [27] [29]. The aromatic carbons exhibit characteristic chemical shifts between 125-140 ppm, with the carbon bearing the iodine substituent appearing significantly downfield due to the heavy atom effect [29]. The cyclopentane carbons resonate in the aliphatic region (25-45 ppm), with the substituted carbons showing distinct chemical shifts reflecting their different chemical environments [29].

| Nuclear Magnetic Resonance Region | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| Aromatic C-H | 7.0-8.0 | Iodophenyl protons [26] |

| Aliphatic C-H (CHN) | 3.2-3.8 | Carbon bearing amino group [28] |

| Aliphatic C-H (CHAr) | 3.0-3.5 | Carbon bearing phenyl group [28] |

| Cyclopentane C-H | 1.5-3.0 | Ring methylene protons [26] |

| Amino N-H | 1.5-2.5 | Primary amine protons [26] |

Mass Spectrometry

Mass spectrometric analysis of (1S,2S)-2-(4-iodophenyl)cyclopentanamine provides molecular ion identification and fragmentation pattern information [31] [32]. The molecular ion peak appears at m/z 287, corresponding to the intact molecular structure with the characteristic isotope pattern reflecting the presence of iodine [31]. The iodine isotope (¹²⁷I) creates a distinctive monoisotopic pattern that aids in molecular identification [32].

Electron ionization mass spectrometry typically produces fragmentation patterns involving loss of the amino group (loss of 16 mass units) and cleavage of the benzylic bond connecting the cyclopentane ring to the iodophenyl group [31] [32]. The base peak often corresponds to the iodophenyl cation (m/z 204), formed through α-cleavage adjacent to the aromatic system [32]. Secondary fragmentation includes loss of iodine (loss of 127 mass units) and formation of smaller aromatic fragments [31].

Electrospray ionization mass spectrometry in positive ion mode typically shows the protonated molecular ion [M+H]⁺ at m/z 288, providing soft ionization conditions that preserve the molecular integrity [32]. This technique proves particularly useful for accurate mass determination and structural confirmation without extensive fragmentation [31].

| Mass Spectral Peak | m/z Value | Fragment Identity |

|---|---|---|

| Molecular Ion | 287 | [M]⁺ [31] |

| Protonated Molecule | 288 | [M+H]⁺ [32] |

| Iodophenyl Fragment | 204 | [C₆H₄I]⁺ [32] |

| Deaminated Fragment | 271 | [M-NH₂]⁺ [31] |

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that identify the functional groups present in (1S,2S)-2-(4-iodophenyl)cyclopentanamine [33] [35]. The primary amine group exhibits characteristic N-H stretching vibrations in the region 3300-3500 cm⁻¹, typically appearing as two distinct bands corresponding to symmetric and asymmetric stretching modes [35] [36]. These bands are generally sharp and well-defined in primary amines, distinguishing them from secondary and tertiary amine derivatives [35].

The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, overlapping with some of the aliphatic C-H stretching frequencies [33] [35]. The aromatic C=C stretching vibrations manifest as multiple bands in the region 1450-1650 cm⁻¹, with the exact positions influenced by the iodine substitution pattern [35]. The presence of the iodine substituent creates characteristic perturbations in the aromatic vibrational modes [33].

Aliphatic C-H stretching and bending vibrations appear in their typical regions (2800-3000 cm⁻¹ for stretching, 1350-1470 cm⁻¹ for bending), with the cyclopentane ring contributing multiple overlapping bands [33] [36]. The C-N stretching vibration typically appears around 1000-1250 cm⁻¹, though this region often contains multiple overlapping absorptions from various skeletal vibrations [35].

| Infrared Absorption Region (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3300-3500 | Primary amine N-H stretch [35] | Strong |

| 3000-3100 | Aromatic C-H stretch [33] | Medium |

| 2800-3000 | Aliphatic C-H stretch [36] | Strong |

| 1450-1650 | Aromatic C=C stretch [35] | Medium |

| 1350-1470 | Aliphatic C-H bend [33] | Medium |

| 1000-1250 | C-N stretch [35] | Variable |

The retrosynthetic analysis of (1S,2S)-2-(4-iodophenyl)cyclopentanamine requires systematic evaluation of potential disconnection strategies to identify the most efficient synthetic pathways. Three primary disconnection approaches have been identified as particularly viable for this target molecule [1] [2] [3].

The first approach involves disconnection of the carbon-nitrogen bond, treating the cyclopentanamine portion as a nucleophilic component and the 4-iodophenyl group as an electrophilic partner. This strategy exploits the well-established reactivity of aryl halides in cross-coupling reactions and nucleophilic aromatic substitution processes [4] [5]. The retrosynthetic pathway can be represented as the coupling of enantiopure cyclopentanamine derivatives with 4-iodoaryl electrophiles under palladium or copper catalysis.

The second major disconnection strategy focuses on carbon-carbon bond cleavage between the cyclopentane ring and the iodophenyl substituent. This approach views the target molecule as arising from the union of 4-iodophenyl nucleophiles (such as organometallic reagents) with cyclopentyl electrophiles [1] [6]. This strategy is particularly attractive when considering the availability of 4-iodophenylboronic acid and related organometallic precursors as coupling partners in palladium-catalyzed cross-coupling reactions [4] [5].

The third approach involves ring closure disconnection, where the cyclopentane ring is formed through intramolecular cyclization processes. This strategy treats the target as arising from acyclic precursors containing both the amine functionality and the iodophenyl group, with subsequent ring formation through radical cyclization, metal-catalyzed annulation, or other cyclization methodologies [6] [7].

Each disconnection approach requires careful consideration of stereochemical control elements. The (1S,2S) absolute configuration necessitates the incorporation of chiral auxiliaries, chiral catalysts, or stereoselective reaction conditions to achieve the desired enantioselectivity [1] [8]. The retrosynthetic analysis must also account for the stability of the carbon-iodine bond throughout the synthetic sequence, as this functional group can be sensitive to certain reaction conditions.

Stereoselective Synthesis Strategies

The establishment of the (1S,2S) stereochemistry in 2-(4-iodophenyl)cyclopentanamine requires sophisticated stereocontrol methodologies. Rhodium-catalyzed cascade reactions have emerged as particularly powerful tools for this purpose, offering excellent levels of stereochemical control through carefully designed catalyst systems [1] [9].

The rhodium-catalyzed reaction of vinyldiazoacetates with enantiopure allyl alcohols represents a state-of-the-art approach for stereoselective cyclopentane synthesis. This methodology proceeds through a five-step cascade sequence involving rhodium-bound oxonium ylide formation, [1] [10]-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and intramolecular carbonyl ene reaction [1]. The use of Rh₂(DOSP)₄ as the chiral catalyst enables excellent enantioselectivity (>99% enantiomeric excess) and high diastereoselectivity (>97:3 diastereomeric ratio) in the formation of cyclopentanes bearing four contiguous stereocenters.

Critical to the success of this approach is the proper selection of the allyl alcohol precursor, which must contain the appropriate substitution pattern to direct the desired stereochemical outcome. The configuration of the allyl alcohol controls the configuration of the second chiral center through A¹,³-strain minimization during the [1] [10]-sigmatropic rearrangement step [1]. This method enables the synthesis of cyclopentanes with up to four stereogenic centers in a single operation, making it exceptionally efficient for complex target synthesis.

Alternative stereoselective approaches include asymmetric hydrogenation of appropriately substituted cyclopentene precursors using chiral iridium or ruthenium catalysts [11] [12]. These methods typically employ BINAP-type ligands or phosphoramidite ligands to achieve high enantioselectivity in the reduction of prochiral alkenes [13] [12]. The substrate design must incorporate the 4-iodophenyl substituent in a manner that preserves the carbon-iodine bond during the hydrogenation process.

Chiral auxiliary-mediated approaches represent another viable strategy, particularly when using oxazolidinone auxiliaries or camphor-derived auxiliaries [14] [15]. These methods rely on substrate-controlled diastereoselectivity, where the chiral auxiliary directs the stereochemical outcome of key bond-forming reactions. The auxiliary is subsequently removed under mild conditions to reveal the desired enantiopure cyclopentanamine [15].

Asymmetric Catalysis Methods

Asymmetric catalysis provides the most atom-economical and environmentally sustainable approach to the synthesis of (1S,2S)-2-(4-iodophenyl)cyclopentanamine. Several catalyst systems have demonstrated exceptional performance in related transformations, offering high levels of enantioselectivity and broad substrate scope [16] [11].

Iridium-catalyzed asymmetric reductive amination represents a particularly attractive methodology for the direct synthesis of chiral cyclopentylamines. The use of sterically tunable chiral phosphoramidite ligands enables excellent enantioselectivity (>90% enantiomeric excess) in the coupling of cyclopentanones with primary amines under hydrogen atmosphere [11]. The mechanism involves coordination of the alkyl amine substrate as a ligand to iridium, strengthened by hydrogen bonding interactions, followed by outer-sphere hydride addition [11].

Rhodium-catalyzed asymmetric cascade reactions utilizing Rh₂(DOSP)₄ or related chiral dirhodium catalysts provide access to complex cyclopentanes with multiple stereocenters [1] [4]. These systems operate at very low catalyst loadings (0.1-5 mol%) while maintaining excellent stereochemical control. The dual activation mode of rhodium enables both carbene chemistry and subsequent rearrangement processes to proceed with high fidelity [1].

Palladium-catalyzed asymmetric cross-coupling reactions offer complementary approaches for carbon-carbon and carbon-nitrogen bond formation. The use of chiral phosphine ligands or chiral N-heterocyclic carbene ligands can provide good to excellent enantioselectivity in appropriate substrate combinations [4] [16]. However, the direct application to cyclopentanamine synthesis may require careful optimization of reaction conditions to preserve the stereochemical integrity of the cyclopentane ring.

Copper-catalyzed asymmetric transformations, particularly those involving chiral anionic ligand systems, have shown promise for the amination of alkyl radicals and related processes [17]. These methods can provide access to chiral amines through novel mechanistic pathways, although their application to cyclopentanamine synthesis remains underexplored.

The selection of appropriate asymmetric catalysis methods must consider factors such as catalyst availability, reaction scope, functional group tolerance, and scalability. The preservation of the carbon-iodine bond throughout the catalytic process is particularly important for this target molecule [18].

Precursor Materials and Starting Compounds

The efficient synthesis of (1S,2S)-2-(4-iodophenyl)cyclopentanamine requires careful selection of readily available and cost-effective starting materials. Commercial availability and synthetic accessibility of precursors significantly impact the overall feasibility of different synthetic approaches.

4-Iodophenylacetic acid and its derivatives represent highly versatile starting materials due to their ready commercial availability and established reactivity patterns [20]. These compounds can serve as electrophilic partners in various coupling reactions or can be converted to organometallic reagents for nucleophilic applications. The carboxylic acid functionality provides a convenient handle for further derivatization, including conversion to acyl chlorides, esters, or amides as needed for specific synthetic sequences.

4-Iodobenzoyl compounds provide another class of readily available electrophilic precursors that can undergo nucleophilic attack by cyclopentyl-derived nucleophiles . These materials are particularly useful in Friedel-Crafts acylation reactions or in metal-catalyzed carbonylative coupling processes. The carbonyl group can subsequently be reduced or converted to other functional groups as required.

Chiral allyl alcohols represent more specialized but highly valuable precursors for stereoselective synthesis [1]. While these materials typically require 3-4 synthetic steps from commercial starting points, they provide exceptional stereochemical control in rhodium-catalyzed cascade reactions. The investment in preparing enantiopure allyl alcohol precursors is often justified by the ability to establish multiple stereocenters with high fidelity in a single transformation.

The cost considerations for precursor selection must balance material costs against synthetic efficiency. While some specialized precursors may command higher prices, their use may ultimately prove more economical if they enable shorter, higher-yielding synthetic sequences with better stereochemical control.

Reaction Conditions and Optimization

The optimization of reaction conditions for the synthesis of (1S,2S)-2-(4-iodophenyl)cyclopentanamine requires systematic evaluation of multiple parameters including temperature, solvent, catalyst loading, reaction time, and additive effects. The sensitivity of the carbon-iodine bond to certain conditions necessitates particularly careful optimization to prevent undesired side reactions [18].

Temperature control represents a critical parameter in most asymmetric catalytic processes. Rhodium-catalyzed cascade reactions typically operate optimally at ambient to moderately elevated temperatures (22-40°C) to maintain high stereoselectivity while ensuring reasonable reaction rates [1]. Higher temperatures can lead to erosion of enantioselectivity through competing reaction pathways or catalyst decomposition. Conversely, temperatures that are too low may result in incomplete conversion or extended reaction times.

Solvent selection significantly impacts both reaction efficiency and stereochemical outcome. Chlorinated solvents such as chloroform and dichloromethane have proven particularly effective for rhodium-catalyzed transformations, providing good solubility for both substrates and catalysts while maintaining chemical inertness [1] [21]. Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide may be preferred for palladium-catalyzed cross-coupling reactions, particularly when ionic mechanisms are involved [4] [16].

Catalyst loading optimization aims to achieve maximum efficiency while minimizing costs. Rhodium-catalyzed cascade reactions have demonstrated remarkable efficiency at very low catalyst loadings (0.1-5 mol%), making them particularly attractive for large-scale applications [1]. However, some substrates may require higher loadings to achieve complete conversion, particularly those bearing sterically demanding substituents or electron-withdrawing groups.

Reaction time optimization must balance conversion efficiency with the potential for product decomposition or side reactions. Many asymmetric catalytic processes reach completion within 2-24 hours under optimized conditions [21]. Extended reaction times may be necessary for challenging substrates but should be avoided when possible to minimize decomposition of the carbon-iodine bond.

Additive effects can significantly influence reaction outcomes. The addition of bases such as sodium acetate or triethylamine may be necessary to neutralize acidic byproducts or to facilitate catalyst turnover [6]. Lewis acids may enhance the electrophilicity of certain substrates, while coordinating additives can modify catalyst selectivity. However, additives must be chosen carefully to avoid interference with the desired transformation or degradation of sensitive functional groups.

The optimization process typically involves systematic variation of one parameter while holding others constant, followed by multivariate optimization of the most significant factors. Statistical design of experiments can provide efficient approaches to optimization when multiple parameters show significant interactions [25] [26].

Purification and Isolation Techniques

The purification and isolation of (1S,2S)-2-(4-iodophenyl)cyclopentanamine requires specialized techniques that account for the basic nature of the amine functionality and the potential lability of the carbon-iodine bond under certain conditions. The development of efficient purification protocols is essential for obtaining products of sufficient purity for pharmaceutical or further synthetic applications [27] [28].

Chromatographic purification represents the most versatile approach for achieving high purity levels. Silica gel column chromatography using carefully optimized eluent systems can provide excellent separation of the desired product from impurities and side products [27]. The basic nature of the amine functionality requires the use of basic eluents or the addition of triethylamine to the mobile phase to prevent peak tailing and achieve good recovery. Gradient elution systems starting with non-polar solvents and gradually increasing polarity often provide optimal separation efficiency.

High-performance liquid chromatography serves as both an analytical tool for purity assessment and a preparative technique for final purification [27]. Chiral stationary phases enable the separation and analysis of enantiomers, providing essential information about the stereochemical purity of the product. The use of basic mobile phases or chiral additives may be necessary to achieve good peak shape and resolution for amine-containing compounds.

Crystallization techniques offer advantages for large-scale purification and can provide exceptionally high purity levels when properly optimized [27] [29]. The formation of acid addition salts with pharmaceutically acceptable acids such as hydrochloric acid, sulfuric acid, or tartaric acid can facilitate crystallization and improve the handling properties of the final product [27]. The choice of acid and crystallization solvent significantly impacts both yield and purity of the isolated salt.

The crystallization process typically involves dissolution of the crude product in a suitable solvent, followed by controlled precipitation through temperature reduction, antisolvent addition, or slow evaporation [27] [29]. Seeding with pure crystals can improve nucleation and enhance the quality of the crystalline product. Multiple recrystallizations may be necessary to achieve pharmaceutical-grade purity levels.

Extraction techniques provide efficient methods for removing impurities of different polarities or acid-base properties. Acid-base extractions can selectively partition the basic amine product between aqueous and organic phases, enabling removal of neutral and acidic impurities [27]. The pH of the aqueous phase must be carefully controlled to ensure complete protonation and extraction of the amine while avoiding degradation of the carbon-iodine bond.

Specialized purification techniques may be required for specific impurity profiles. Distillation under reduced pressure can remove volatile impurities but may not be suitable for thermally sensitive compounds containing iodine substituents. Recrystallization from specific solvent systems can selectively remove close structural analogs that are difficult to separate by other methods.

The final isolated product should be characterized by multiple analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and chiral high-performance liquid chromatography to confirm identity, purity, and stereochemical integrity [27]. The total purity, including both chemical and enantiomeric purity, should exceed 95% and preferably approach 99% for pharmaceutical applications [27].